4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Overview
Description
4-Bromo-1-(difluoromethoxy)-2-methylbenzene, also known as 4-Bromo-1-(difluoromethoxy)benzene or 4-Bromo-1-(difluoromethoxy)toluene, is an organic compound belonging to the class of aromatic halogenated hydrocarbons. It is a colourless liquid with a pungent odour, and is a widely-used reagent in organic synthesis. This compound has been studied extensively in the laboratory for its chemical properties and its potential applications in scientific research.
Scientific Research Applications
Synthesis and Conversion into Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) examined the bromination of dimethoxydimethylbenzene and its conversion into sulfur-containing quinone derivatives, showcasing the synthetic utility of brominated compounds in creating new chemical entities (Aitken, Jethwa, Richardson, & Slawin, 2016).
Electrochemical Fluorination Studies : In research by Horio et al. (1996), the electrochemical fluorination of halobenzenes was investigated, demonstrating the mechanistic aspects of bromobenzene derivatives in electrochemical processes (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Thermo Physical Properties of Binary Liquid Mixture : Ramesh et al. (2015) explored the viscosities and densities of mixtures involving Bromobenzene at various temperatures, providing insight into the physical interactions and properties of bromobenzene mixtures (Ramesh, Yunus, & Ramesh, 2015).
Synthesis Methods and Economic Aspects : He-ping (2005) focused on developing an economical method for synthesizing a related compound, 1-bromo-2,4-difluorobenzene, highlighting the importance of cost-effective synthesis in chemical research (Z. He-ping, 2005).
Crystal Structure and Molecular Interactions : A study by Sørensen and Stuhr-Hansen (2009) presented the crystal structure of 1-bromo-4-methylselenobenzene, a compound structurally related to 4-Bromo-1-(difluoromethoxy)-2-methylbenzene, providing insights into molecular interactions and structural characteristics (Sørensen & Stuhr-Hansen, 2009).
Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a comprehensive study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, contributing to the understanding of their thermodynamic behavior (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSTKLIJNSMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669668 | |
Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
CAS RN |
888327-32-0 | |
Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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